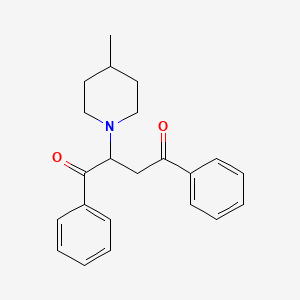![molecular formula C18H25NO3 B14745804 (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol CAS No. 847-85-8](/img/structure/B14745804.png)
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene-3,11-diol is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol typically involves multiple steps, including cyclization reactions and functional group modifications. Specific synthetic routes and reaction conditions are often tailored to achieve the desired stereochemistry and functionalization of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced techniques such as continuous flow chemistry and automated synthesis to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in the treatment of various diseases, including neurological disorders and cancer.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,9S,10R)-17-(Cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
- (1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
Uniqueness
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol is unique due to its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
847-85-8 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-9-8-18-7-3-4-13(20)16(18)12(19)10-11-5-6-14(22-2)17(21)15(11)18/h5-6,12-13,16,20-21H,3-4,7-10H2,1-2H3/t12-,13+,16-,18+/m1/s1 |
InChI-Schlüssel |
GIIFOXPATIOXSA-RGFKIIKPSA-N |
Isomerische SMILES |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
Kanonische SMILES |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


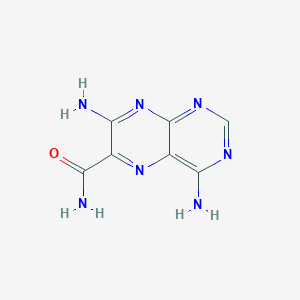


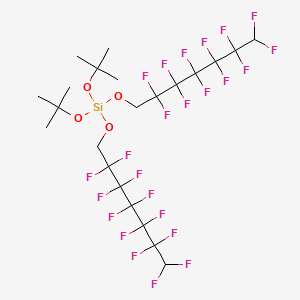
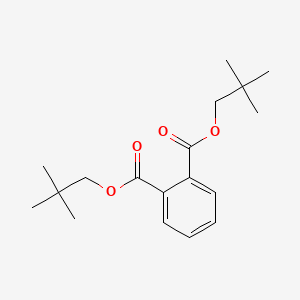

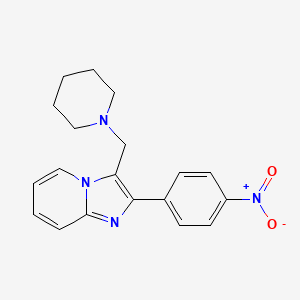
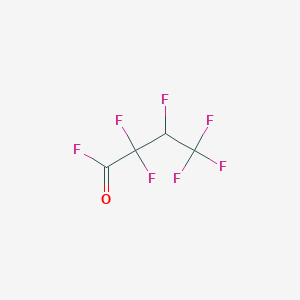
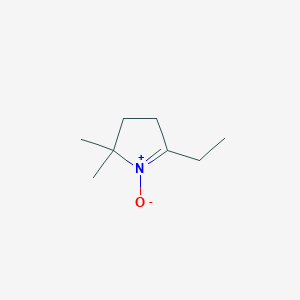

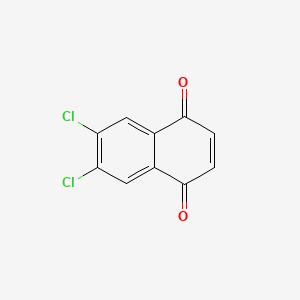
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

